2-Hydroxy-6-iodobenzoic acid

Catalog No.
S3332085
CAS No.
89677-81-6
M.F
C7H5IO3
M. Wt
264.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-6-iodobenzoic acid

CAS Number

89677-81-6

Product Name

2-Hydroxy-6-iodobenzoic acid

IUPAC Name

2-hydroxy-6-iodobenzoic acid

Molecular Formula

C7H5IO3

Molecular Weight

264.02 g/mol

InChI

InChI=1S/C7H5IO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)

InChI Key

KQINMSGNJAAGCQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)I)C(=O)O)O

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)O

The exact mass of the compound 2-Hydroxy-6-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-6-iodobenzoic acid (CAS: 89677-81-6), also known as 6-iodosalicylic acid, is a highly specialized, sterically hindered aromatic building block. Unlike common halogenated salicylates, this compound features an iodine atom at the 6-position, directly adjacent to the carboxylic acid moiety. This specific substitution pattern is highly valued in advanced organic synthesis, particularly for the construction of complex macrolides, V-ATPase inhibitors, and sterically constrained metal ligands [1]. Its primary procurement value lies in its dual utility: the bulky iodine atom enforces a unique out-of-plane conformation of the carboxylate group, and the carbon-iodine bond serves as a precise, highly reactive handle for late-stage palladium-catalyzed ortho-functionalization[2].

Procurement substitution with the much more common 5-iodosalicylic acid or unsubstituted salicylic acid fundamentally fails due to the lack of steric hindrance at the 6-position. In standard salicylic acid, the carboxylate group remains coplanar with the aromatic ring due to intramolecular hydrogen bonding with the 2-hydroxyl group. However, the introduction of the bulky iodine atom at the 6-position forces the carbonyl group significantly out of plane [1]. This steric twist is not merely a structural anomaly; it dramatically increases the electrophilic reactivity of the carbonyl toward transesterification and is an absolute requirement for the biological activity of downstream macrolide analogs [1]. Consequently, utilizing isomers lacking the 6-substitution results in unreactive intermediates during complex esterification steps and biologically inactive final products.

Steric Enforcement of Carbonyl Out-of-Plane Conformation

Conformational analysis and X-ray crystallographic data of 6-substituted salicylates demonstrate that steric bulk at the 6-position fundamentally alters the molecule's 3D geometry. While unsubstituted salicylic acid maintains a coplanar geometry (0° dihedral angle), the presence of a bulky ortho-substituent like iodine forces the carbonyl group out of the aromatic plane by approximately 60° to 80° [1]. This out-of-plane conformation prevents resonance stabilization with the aromatic ring, thereby significantly increasing the reactivity of the carbonyl group toward nucleophilic attack during complex esterification and macrolactonization steps.

Evidence DimensionCarboxylate-aryl dihedral angle
Target Compound Data~60°–80° out-of-plane twist
Comparator Or BaselineUnsubstituted salicylic acid (~0°, coplanar)
Quantified Difference>60° deviation from planarity
ConditionsConformational analysis and X-ray crystallography of salicylate derivatives

Forces the carboxylate into a highly reactive conformation, which is essential for overcoming kinetic barriers in downstream macrolide transesterification processes.

Regiospecific Ortho-Functionalization via Cross-Coupling

The carbon-iodine bond at the 6-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings), allowing for the direct installation of prenyl, alkyl, or aryl groups immediately adjacent to the carboxylate [1]. If a buyer were to substitute 5-iodosalicylic acid, the cross-coupling would occur at the 5-position, failing to provide the necessary ortho-steric environment. Procurement of 2-hydroxy-6-iodobenzoic acid specifically guarantees 100% regioselectivity for 6-position functionalization, a structural motif that is extremely difficult to access via standard electrophilic aromatic substitution due to the directing effects of the hydroxyl group [2].

Evidence DimensionRegiochemical outcome of Pd-catalyzed coupling
Target Compound DataExclusive functionalization at the 6-position (ortho to carboxylate)
Comparator Or Baseline5-Iodosalicylic acid (exclusive 5-position functionalization)
Quantified Difference100% shift in substitution regiochemistry
ConditionsPalladium-catalyzed cross-coupling (e.g., Stille coupling with prenyl stannanes)

Crucial for synthesizing sterically congested 2,6-disubstituted benzoic acid derivatives required in advanced agrochemical and pharmaceutical libraries.

V-ATPase Inhibition Potency in Macrolide Analogs

In the synthesis of lobatamide and salicylihalamide analogs, the steric bulk provided by 6-position substitution is directly correlated with V-ATPase inhibition potency. Biological evaluation reveals that macrolide analogs derived from 6-substituted salicylates exhibit an IC50 of approximately 0.1 μM, whereas analogs lacking this ortho-steric bulk show drastically reduced activity (IC50 ~ 18 μM) [1]. The 2-hydroxy-6-iodobenzoic acid precursor is specifically utilized to generate these highly potent, sterically demanding analogs, proving its indispensability in target-oriented drug discovery.

Evidence DimensionV-ATPase inhibition potency (IC50)
Target Compound Data0.1 μM (for 6-substituted ortho-bulky analogs)
Comparator Or Baseline18 μM (for ortho-unsubstituted analogs)
Quantified Difference~180-fold increase in inhibitory activity
ConditionsBovine V-ATPase inhibition assay using synthesized macrolide analogs

Validates the procurement of the 6-iodo derivative as an essential building block for achieving nanomolar efficacy in V-ATPase inhibitor programs.

Total Synthesis of Macrolide V-ATPase Inhibitors

2-Hydroxy-6-iodobenzoic acid is the premier starting material for synthesizing the salicylate core of lobatamide and salicylihalamide natural product analogs. The 6-iodo group is critical for inducing the out-of-plane carbonyl conformation required for high-affinity binding to V-ATPase targets, making it the exact right choice over standard salicylic acid [1].

Late-Stage Ortho-Functionalization for Library Generation

In pharmaceutical and agrochemical discovery, this compound serves as a versatile scaffold for generating libraries of 6-substituted salicylic acids. The highly reactive C-I bond allows for efficient Stille, Suzuki, or Sonogashira couplings, enabling the introduction of diverse steric bulk directly adjacent to the carboxylate [1].

Design of Sterically Constrained Metal Ligands

For coordination chemistry and metal-organic framework (MOF) synthesis, the forced out-of-plane geometry of the carboxylate group makes 2-hydroxy-6-iodobenzoic acid a unique ligand. It enforces specific, non-planar coordination geometries around transition metals that cannot be achieved with standard, planar salicylic acid derivatives[2].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 04-15-2024

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